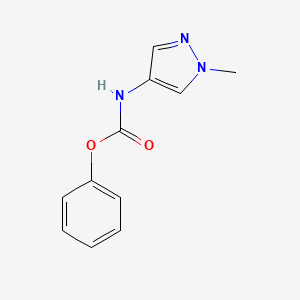

phenyl (1-methyl-1H-pyrazol-4-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Phenyl (1-methyl-1H-pyrazol-4-yl)carbamate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of phenyl (1-methyl-1H-pyrazol-4-yl)carbamate typically involves the reaction of 1-methyl-1H-pyrazol-4-amine with phenyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

- Solvent: Dichloromethane or tetrahydrofuran

- Temperature: Room temperature to reflux

- Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Análisis De Reacciones Químicas

Types of Reactions

Phenyl (1-methyl-1H-pyrazol-4-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the carbamate group or the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has shown that derivatives of pyrazole, including phenyl (1-methyl-1H-pyrazol-4-yl)carbamate, exhibit significant anticancer properties. Compounds containing the 1H-pyrazole structure have demonstrated the ability to inhibit the growth of various cancer cell types, such as lung, brain, colorectal, and breast cancers. For instance, studies have indicated that these compounds can target critical cancer-related pathways by inhibiting enzymes like topoisomerase II and EGFR, which are essential for cancer cell proliferation and survival .

1.2 Neurological Disorders

This compound has been investigated as a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor. This receptor is implicated in cognitive functions and is a target for treating cognitive deficits associated with disorders like Alzheimer's disease and schizophrenia. The compound's ability to enhance receptor activity without direct agonism may reduce side effects typically associated with traditional agonists .

Synthesis and Characterization

The synthesis of this compound typically involves carbamate formation from the corresponding pyrazole derivative. The synthetic routes often include:

- Hydrazine Condensation : A method involving hydrazines to construct pyrazole scaffolds.

- Suzuki Coupling Reactions : Utilized for functionalizing the pyrazole ring with various substituents to enhance biological activity .

The characterization of synthesized compounds is generally performed using techniques such as NMR spectroscopy and mass spectrometry to confirm structural integrity and purity.

Biological Evaluation

3.1 In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent activity against several cancer cell lines. For example, it has shown promising results in inhibiting the proliferation of breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2). The mechanism of action involves interference with key signaling pathways that regulate cell cycle progression and apoptosis .

3.2 In Vivo Studies

Animal model studies are crucial for evaluating the therapeutic potential of this compound. Preliminary results indicate that this compound can significantly reduce tumor size in xenograft models while exhibiting a favorable safety profile compared to conventional chemotherapeutics .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a series of pyrazole derivatives, including this compound, against various cancer cell lines. The results indicated that compounds with this scaffold showed enhanced cytotoxicity compared to non-pyrazole analogs, highlighting their potential as lead compounds for further development .

Case Study 2: Neurological Applications

In another study focusing on cognitive enhancement, this compound was tested for its ability to improve memory deficits in animal models of Alzheimer's disease. The findings suggested that this compound could effectively enhance cognitive function by modulating cholinergic signaling pathways without significant side effects typically seen with direct agonists .

Mecanismo De Acción

The mechanism of action of phenyl (1-methyl-1H-pyrazol-4-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Phenyl (1-methyl-1H-pyrazol-4-yl)carbamate can be compared with other similar compounds, such as:

Phenyl (1H-pyrazol-4-yl)carbamate: Lacks the methyl group on the pyrazole ring, which can affect its reactivity and biological activity.

Phenyl (1-methyl-1H-pyrazol-3-yl)carbamate: The position of the carbamate group is different, leading to variations in chemical properties and applications.

Phenyl (1-methyl-1H-pyrazol-5-yl)carbamate: Another positional isomer with distinct chemical and biological characteristics.

Actividad Biológica

Phenyl (1-methyl-1H-pyrazol-4-yl)carbamate, a compound featuring a pyrazole ring, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a pyrazole moiety linked to a phenyl group and a carbamate functional group. This configuration is crucial for its biological activity, particularly in anticancer applications.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, revealing promising cytotoxic effects.

Case Studies

-

Cytotoxicity Against AGS Cell Line :

A study synthesized several carbamate derivatives of pyrazole-based compounds and evaluated their antiproliferative activity against the AGS human gastric adenocarcinoma cell line. The results indicated that compounds with the carbamate group exhibited stronger cytotoxicity compared to their hydroxyl counterparts. Notably, this compound showed enhanced activity due to the electron-donating properties of the p-methyl phenyl group at the 1-position of the pyrazole ring . -

Broad-Spectrum Anticancer Activity :

Research highlighted that 1H-pyrazole derivatives could inhibit growth across various cancer types, including lung, breast, and colorectal cancers. The structure of these compounds often influences their ability to interact with molecular targets involved in tumor proliferation .

The biological activity of this compound can be attributed to its ability to modulate key signaling pathways involved in cancer progression. The compound's interaction with kinases and other proteins critical for cell cycle regulation has been documented:

- Kinase Inhibition : Some studies have reported that pyrazole derivatives can inhibit specific kinases associated with cancer cell survival and proliferation. For instance, compounds based on the pyrazole scaffold have shown nanomolar inhibition of MET kinase activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis reveals that modifications on the pyrazole ring significantly influence biological activity:

Summary of Findings

The biological activity of this compound is supported by extensive research indicating its potential as an anticancer agent. The compound's effectiveness is enhanced by specific structural features, particularly the presence of electron-donating groups and carbamate functionality.

Propiedades

IUPAC Name |

phenyl N-(1-methylpyrazol-4-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-14-8-9(7-12-14)13-11(15)16-10-5-3-2-4-6-10/h2-8H,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPHGZPUKLGDRLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)NC(=O)OC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.